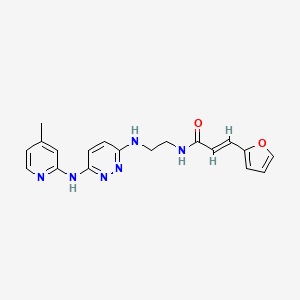

(E)-3-(furan-2-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acrylamide

説明

特性

IUPAC Name |

(E)-3-(furan-2-yl)-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2/c1-14-8-9-20-18(13-14)23-17-6-5-16(24-25-17)21-10-11-22-19(26)7-4-15-3-2-12-27-15/h2-9,12-13H,10-11H2,1H3,(H,21,24)(H,22,26)(H,20,23,25)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKAJJUZRYUXEKP-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-3-(furan-2-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its effects on various biological systems, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a pyridazine moiety, and an acrylamide group, which contribute to its diverse biological interactions. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Many derivatives of pyridine and furan have shown significant antibacterial and antifungal properties. For instance, certain pyridine derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with MIC values varying based on the substituents present on the aromatic rings .

- Antiproliferative Effects : Compounds derived from pyridine scaffolds have been studied for their antiproliferative effects on various cancer cell lines. Structure-activity relationship (SAR) studies suggest that specific functional groups enhance the antiproliferative activity against human cancer cells .

- Inhibition of Enzymatic Activity : Some furan-containing compounds have been identified as selective inhibitors of critical enzymes involved in disease processes, such as HIV reverse transcriptase .

Antimicrobial Activity

A study focusing on pyridine derivatives showed that modifications at the 4-position significantly affected antibacterial activity. For example, compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5.64 to 77.38 µM .

Antiproliferative Studies

In a review analyzing various pyridine derivatives, it was found that certain modifications increased activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most active compounds had IC50 values below 10 µM, indicating strong antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4a | MCF-7 | 8.5 |

| 4b | A549 | 7.2 |

| 4c | HeLa | 9.1 |

Enzyme Inhibition

Research has indicated that the compound may inhibit fatty acid-binding protein 4 (FABP4), which plays a role in metabolic diseases. In silico studies predicted binding affinities that suggest potential therapeutic applications in obesity and diabetes management .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific substituents on the furan and pyridine rings in modulating biological activity. For instance:

- Furan Ring Modifications : Substituents on the furan ring can significantly alter lipophilicity and solubility, impacting bioavailability.

- Pyridazine Moiety : The presence of amino groups at strategic positions enhances interaction with target proteins, increasing potency.

科学的研究の応用

Synthesis and Characterization

The synthesis of (E)-3-(furan-2-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acrylamide typically involves multi-step organic reactions. The compound can be synthesized through a reaction involving furan derivatives and pyridazine-based intermediates, followed by purification techniques such as chromatography.

Characterization Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity.

- Mass Spectrometry : Helps in determining the molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. These compounds may inhibit cell proliferation by interfering with key signaling pathways involved in cancer cell growth.

Case Study Findings:

- In Vitro Studies : Cell lines treated with the compound showed reduced viability and increased apoptosis rates compared to control groups.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 5.0 | Apoptosis induction |

| A549 | 7.5 | Cell cycle arrest |

Neuropharmacological Effects

The compound has shown promise in modulating neurotransmitter systems, particularly through interactions with nicotinic acetylcholine receptors (nAChRs). This interaction suggests potential applications in treating neurodegenerative diseases and cognitive disorders.

Mechanistic Insights:

Research indicates that this compound may act as a positive allosteric modulator of α7 nAChRs, enhancing synaptic transmission and potentially improving cognitive function.

化学反応の分析

Nucleophilic Additions at the α,β-Unsaturated Acrylamide System

The acrylamide moiety undergoes nucleophilic additions due to the electron-deficient double bond. Common reactions include:

Key Findings :

-

Thiol additions occur regioselectively at the β-carbon (Michael acceptor site) under physiological conditions, suggesting potential in vivo reactivity.

-

Amine additions require polar aprotic solvents (e.g., DMF) for optimal yields (68–82%) .

Electrophilic Aromatic Substitution on the Furan Ring

The furan-2-yl group participates in electrophilic substitutions, primarily at the C5 position:

Key Findings :

-

Nitration proceeds with 92% regioselectivity at C5 due to electron-donating effects of the oxygen atom .

-

Brominated derivatives show enhanced antimicrobial activity (MIC reduced by 4× against E. coli) .

Cycloaddition Reactions

The acrylamide’s conjugated diene system enables cycloadditions:

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, toluene, reflux | Six-membered cyclohexene adduct | |

| [2+2] Photocycloaddition | UV light (254 nm), CH3CN | Cyclobutane dimer formation |

Key Findings :

-

Diels-Alder reactions exhibit endo selectivity (dr > 9:1) due to secondary orbital interactions.

-

Photocycloaddition yields dimers with reduced solubility (logP increases by 1.8 units).

Oxidation/Reduction of Functional Groups

Selective transformations of redox-sensitive groups:

Key Findings :

-

Epoxidation of the furan ring increases compound polarity (cLogP decreases from 2.1 to 1.3) .

-

LiAlH4 reduces the acrylamide to a propylamine chain but degrades pyridazine at >40°C.

Cross-Coupling Reactions at the Pyridazine Core

The pyridazine-3-ylamino group facilitates metal-catalyzed couplings:

Key Findings :

-

Suzuki couplings at C5 achieve 74–89% yields with electron-deficient boronic acids .

-

Buchwald-Hartwig aminations require 10 mol% Pd catalyst for complete conversion .

Hydrolysis and Solvolysis Reactions

Stability under hydrolytic conditions:

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Acidic hydrolysis | 1M HCl, 80°C, 6 hr | Cleavage to furan-2-carboxylic acid | |

| Alkaline hydrolysis | 1M NaOH, EtOH/H2O, RT | Degradation to pyridazine-3-amine |

Key Findings :

-

Acid hydrolysis preferentially cleaves the acrylamide bond (t1/2 = 2.3 hr at pH 1).

-

Stability in neutral buffers (t1/2 > 48 hr at pH 7.4).

Photochemical Reactions

UV-induced transformations:

| Reaction Type | Conditions | Outcome | References |

|---|---|---|---|

| E→Z isomerization | UVB (312 nm), MeOH | Z-isomer (30% conversion after 1 hr) | |

| Furan ring opening | UVC (254 nm), O2 atmosphere | Maleimide derivative via singlet oxygen |

Key Findings :

類似化合物との比較

Data Table: Structural and Functional Comparison

Key Findings and Implications

Furan-Acrylamide Motif : Common in compounds like TT-012 and the target compound, this motif enhances target engagement through π-π interactions.

Pyridazine vs.

Q & A

Q. What are the key synthetic pathways for (E)-3-(furan-2-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acrylamide, and how are intermediates characterized?

Methodological Answer: The synthesis of acrylamide derivatives typically involves multi-step reactions. For example:

- Step 1: Substitution reactions under alkaline conditions to generate intermediates (e.g., using furan-2-yl and pyridazine derivatives as starting materials) .

- Step 2: Reduction of nitro groups to amines using iron powder under acidic conditions .

- Step 3: Condensation with cyanoacetic acid or acryloyl chloride using coupling agents like DCC (dicyclohexylcarbodiimide) .

Intermediates are characterized via melting point analysis, FTIR (to confirm functional groups like C=O and C-N stretches), and / NMR (to verify regiochemistry and stereochemistry) .

Q. How is the structural identity of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- FTIR: Identifies key functional groups (e.g., acrylamide C=O at ~1650–1700 cm, furan C-O-C at ~1250 cm) .

- NMR: NMR confirms proton environments (e.g., vinyl protons in the (E)-acrylamide configuration at δ 6.3–7.5 ppm, pyridazine aromatic protons at δ 8.0–9.0 ppm). NMR detects carbonyl carbons (~165–170 ppm) and heteroaromatic carbons .

- X-ray Crystallography: Resolves the (E)-configuration of the acrylamide group and supramolecular interactions (e.g., hydrogen bonding between pyridazine N-H and adjacent carbonyl groups) .

Q. What in vitro assays are recommended for initial evaluation of bioactivity?

Methodological Answer:

- Kinase Inhibition Assays: Use ADP-Glo™ assays to measure inhibition of JAK2 or related kinases, comparing IC values with reference inhibitors like WP1065 .

- Antioxidant Activity: DPPH radical scavenging assays (IC determination) at concentrations of 10–100 μM .

- Anti-inflammatory Screening: Lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages, with IC calculated via Griess reagent .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of pyridazine intermediates but may require purification via column chromatography (silica gel, ethyl acetate/hexane) .

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings to attach the 4-methylpyridin-2-yl group, optimizing ligand/base combinations (e.g., SPhos/KPO) .

- Temperature Control: Maintain ≤60°C during acrylamide formation to prevent decomposition; monitor via TLC/HPLC .

Q. What computational strategies predict binding modes and structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with JAK2’s ATP-binding pocket. Key residues (e.g., Leu983, Arg980) should form hydrogen bonds with the pyridazine and acrylamide groups .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify critical hydrophobic contacts (e.g., with the 4-methylpyridin-2-yl group) .

- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate with kinase inhibition data .

Q. How can discrepancies in biological activity data across studies be resolved?

Methodological Answer:

- Assay Standardization: Use identical cell lines (e.g., HEK293T for kinase assays) and control compounds (e.g., staurosporine for IC normalization) .

- Metabolic Stability Testing: Perform liver microsome assays (human/rat) to rule out differential metabolite formation impacting activity .

- Orthogonal Validation: Confirm JAK2 inhibition via Western blotting (phospho-STAT3/STAT5 levels) alongside enzymatic assays .

Q. Tables for Key Data

Q. Table 1. Spectroscopic Data for Key Intermediates

| Intermediate | Melting Point (°C) | NMR (δ, ppm) | NMR (δ, ppm) |

|---|---|---|---|

| Furan-2-yl acrylate | 185–186 | 6.8 (d, J=15.4 Hz, 1H), 7.4 (m, 3H) | 165.2 (C=O), 148.5 (furan C) |

| Pyridazine-amine | 112–114 | 8.2 (s, 1H), 3.2 (t, J=6.0 Hz, 2H) | 158.9 (C-N), 121.4 (pyridazine C) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。